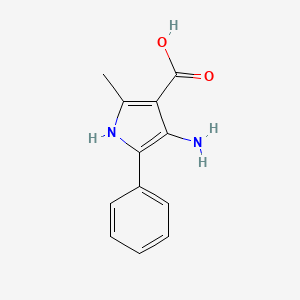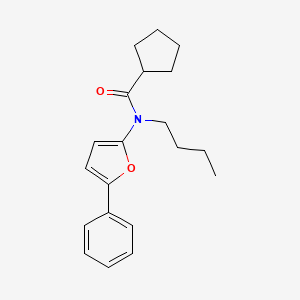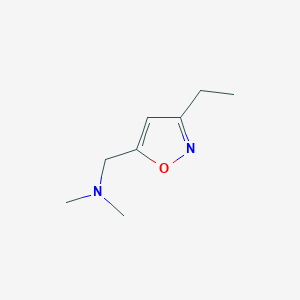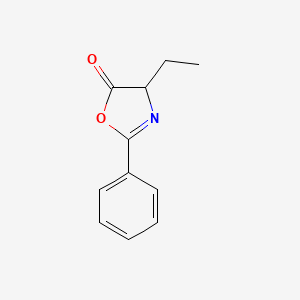
Ethyl N'-(3-nitroquinolin-4-yl)acetohydrazonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N’-(3-nitroquinolin-4-yl)acetohydrazonate: is a heterocyclic compound with the molecular formula C₁₃H₁₄N₄O₃ and a molecular weight of 274.28 g/mol . This compound is characterized by the presence of a quinoline ring substituted with a nitro group at the 3-position and an ethyl acetohydrazonate moiety at the 4-position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N’-(3-nitroquinolin-4-yl)acetohydrazonate typically involves the reaction of 3-nitroquinoline-4-carbaldehyde with ethyl acetohydrazonate under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the reaction . The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: While the compound is primarily synthesized on a laboratory scale for research purposes, industrial production methods would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl N’-(3-nitroquinolin-4-yl)acetohydrazonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Substitution: The hydrazonate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Ethyl N’-(3-nitroquinolin-4-yl)acetohydrazonate has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Ethyl N’-(3-nitroquinolin-4-yl)acetohydrazonate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components . The quinoline ring can intercalate with DNA, potentially leading to inhibition of DNA replication and transcription . These interactions contribute to the compound’s biological activities .
Vergleich Mit ähnlichen Verbindungen
3-Nitroquinoline-4-carbaldehyde: A precursor in the synthesis of Ethyl N’-(3-nitroquinolin-4-yl)acetohydrazonate.
Ethyl acetohydrazonate: Another precursor used in the synthesis.
Aminoquinoline derivatives: Compounds with similar structures but different functional groups.
Uniqueness: Ethyl N’-(3-nitroquinolin-4-yl)acetohydrazonate is unique due to its specific combination of a nitroquinoline ring and an ethyl acetohydrazonate moiety .
Eigenschaften
Molekularformel |
C13H14N4O3 |
|---|---|
Molekulargewicht |
274.28 g/mol |
IUPAC-Name |
ethyl (1E)-N-(3-nitroquinolin-4-yl)ethanehydrazonate |
InChI |
InChI=1S/C13H14N4O3/c1-3-20-9(2)15-16-13-10-6-4-5-7-11(10)14-8-12(13)17(18)19/h4-8H,3H2,1-2H3,(H,14,16)/b15-9+ |
InChI-Schlüssel |
ARGLUAZWRYETIG-OQLLNIDSSA-N |
Isomerische SMILES |
CCO/C(=N/NC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-])/C |
Kanonische SMILES |
CCOC(=NNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12890435.png)




![1-(Chloromethyl)-5-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12890461.png)






![1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone](/img/structure/B12890507.png)
